molecular formula C8H10BrNOS B1469416 (1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine CAS No. 1310427-41-8

(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine

Cat. No. B1469416
Key on ui cas rn: 1310427-41-8
M. Wt: 248.14 g/mol
InChI Key: JPULNNSJRQZWLJ-UHFFFAOYSA-N
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Patent
US08710245B2

Procedure details

Bromothiophene (0.31 g, 1.5 mmol) and aminoacetaldehyde diethyl acetal (0.3 g, 2.25 mmol) were combined with 1,4-dioxane (2 mL). CF3SO3H (0.45 g, 3.0 mmol) was added and the reaction mixture was stirred at 22° C. for 2 hr at which time the mixture was made basic with 10% KOH (aq.) and the aqueous layer was extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and the solvent removed in vacuo to afford the crude amine product.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[CH2:7]([O:9][CH:10](OCC)[CH2:11][NH2:12])[CH3:8].C(S(O)(=O)=O)(F)(F)F.[OH-].[K+]>O1CCOCC1>[Br:1][C:2]1[S:3][CH:4]=[C:5]2[C:6]=1[CH2:8][CH2:7][O:9][CH:10]2[CH2:11][NH2:12] |f:3.4|

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
BrC=1SC=CC1
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)OC(CN)OCC
Step Three
Name
Quantity
0.45 g
Type
reactant
Smiles
C(F)(F)(F)S(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 22° C. for 2 hr at which time the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1SC=C2C(OCCC21)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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